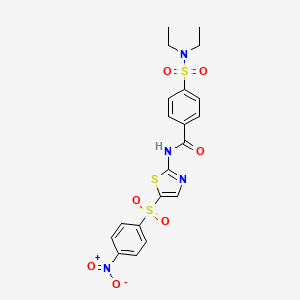

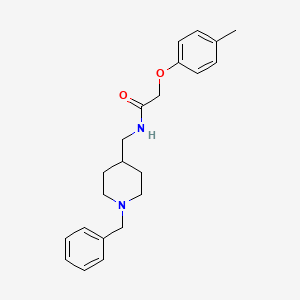

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, also known as BTAA, is a chemical compound that has been studied for its potential use in scientific research.

科学的研究の応用

Radioligand Development

MRE 2029-F20, structurally related to N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, is identified as a selective antagonist ligand of A2B adenosine receptors. It is synthesized and tritiated for use as a radioligand, showcasing utility in pharmacological characterization of human A2B adenosine receptor subtypes (Baraldi et al., 2004).

Neuroreceptor Imaging

Research on aryloxyanilides, similar in purpose to the study of this compound, has led to the development of sensitive 11C-labeled ligands for imaging brain peripheral benzodiazepine receptors (PBR) in vivo. This demonstrates the compound's significance in advancing neuroimaging techniques (Briard et al., 2008).

Antagonist for Neuroreceptors

Another study focused on the synthesis and in vivo evaluation of a compound (AC90179) as an imaging probe for 5-HT2A receptors. Although the compound failed to show tracer retention or specific binding for 5-HT2A receptors, it underscores the exploratory nature of using such molecules in neuroreceptor research (Prabhakaran et al., 2006).

Heterocyclic Chemistry

N-(2-hydroxyphenyl)acetamide's silylation by methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. This study exemplifies the compound's role in heterocyclic chemistry and potential applications in material science or pharmaceuticals (Lazareva et al., 2017).

Photovoltaic Efficiency and Bioactive Analogs

Investigations into bioactive benzothiazolinone acetamide analogs for ligand-protein interactions, quantum mechanical studies, and photovoltaic efficiency modeling highlight the compound's utility in both biological and energy-related applications. Such studies suggest its role in designing new materials with specific optical or electronic properties (Mary et al., 2020).

作用機序

Target of Action

The compound N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide, also known as N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, is a complex organic moleculeA structurally similar compound, n-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide, is known to target beta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases such as Alzheimer’s disease .

Mode of Action

Based on its structural similarity to other benzimidazole derivatives, it can be hypothesized that it may interact with its target enzyme through hydrogen bonding, hydrophobic interactions, and possibly π-π stacking . These interactions can lead to changes in the conformation and activity of the target enzyme, thereby affecting the biochemical processes in which the enzyme is involved .

Biochemical Pathways

This pathway leads to the production of beta-amyloid peptide, a key player in the pathogenesis of Alzheimer’s disease .

Result of Action

If the compound acts on beta-secretase 1, it could potentially reduce the production of beta-amyloid peptide, thereby mitigating the pathological processes associated with alzheimer’s disease .

特性

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-18-7-9-21(10-8-18)26-17-22(25)23-15-19-11-13-24(14-12-19)16-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLFBJAKDSZKHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)

![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2357152.png)

![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)

![N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide](/img/structure/B2357159.png)

![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)